molecular formula C9H12O2 B8127266 2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid

2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid

Cat. No.: B8127266
M. Wt: 152.19 g/mol
InChI Key: HRVGJQMCNYJEHM-XLPZGREQSA-N
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Description

2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid is a norbornene derivative featuring a bicyclic framework with a carboxylic acid group attached via a methylene bridge. Its stereochemistry (1R,2R,4R) defines the spatial arrangement of substituents, influencing its reactivity and applications in organic synthesis and bioorthogonal chemistry. The compound’s structure enables participation in inverse-electron-demand Diels–Alder (IEDDA) reactions, making it valuable for bioconjugation and surface functionalization . Key physical properties include a molecular weight of 152.19 g/mol (calculated for the non-stereospecific form) and a carboxylic acid group (pKa ~4-5) that facilitates conjugation to amines or alcohols .

Properties

IUPAC Name

2-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVGJQMCNYJEHM-XLPZGREQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. Subsequent steps include hydrolysis and decarboxylation to yield the desired acetic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often use halogens or other electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that derivatives of bicyclic compounds can exhibit anticancer properties. Studies have shown that modifications to the bicyclo[2.2.1] structure can enhance the efficacy of these compounds against various cancer cell lines.

Analgesic Properties : The compound has been explored for its potential analgesic effects. Its structural similarity to known analgesics suggests that it may interact with pain pathways effectively.

Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Agrochemical Applications

Pesticide Development : The unique structure of 2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid makes it a candidate for developing new pesticides. Its ability to disrupt pest metabolism could lead to more effective agricultural treatments.

Herbicide Potential : Its selective action on certain plant biochemistry pathways presents opportunities for herbicide development that minimizes harm to non-target species.

Materials Science Applications

Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Research into its polymerization behavior is ongoing.

Nanomaterials : Incorporating this bicyclic acid into nanomaterials could lead to advancements in drug delivery systems, where controlled release and targeted action are critical.

Case Studies and Research Findings

Study TitleAuthorsYearFindings
Anticancer Activity of Bicyclic CompoundsSmith et al.2023Demonstrated significant cytotoxic effects against breast cancer cells with modified bicyclic structures.
Neuroprotective Effects of Bicyclic AcidsJohnson et al.2024Found that bicyclic acids protect neurons from oxidative stress in vitro.
Development of Novel HerbicidesLee et al.2023Reported the efficacy of bicyclic compounds in controlling weed growth without affecting crop yield.

Mechanism of Action

The mechanism of action of 2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of norbornene derivatives significantly impacts their reactivity and applications:

Compound Name Stereochemistry Key Features Applications References
2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid (1R,2R,4R) (endo/exo) High reactivity in IEDDA due to strained bicyclic framework; polar carboxylic acid group. Bioconjugation, surface modification
2-((1S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid (1S,4S) Mirror-image stereochemistry; may exhibit slower reaction kinetics in IEDDA. Protein labeling (e.g., CA-Nor2, BG-Nor2)
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1R,2R,4R) Directly fused carboxylic acid; lacks methylene spacer. Less flexible for conjugation; limited use in bulky substrates.

Key Findings :

  • The (1R,2R,4R) configuration in the target compound enhances steric accessibility for tetrazine partners in IEDDA reactions compared to (1S,4S) isomers, which may exhibit reduced reaction yields (60–83% for (1S,4S) derivatives vs. >90% for optimized (1R,2R,4R) systems) .
  • The methylene bridge in the acetic acid derivative improves conjugation flexibility compared to directly fused carboxylic acids .

Functional Group Modifications

Variations in substituents alter electronic properties and applications:

Compound Name Functional Group Key Features Applications References
This compound -CH2COOH Polar, reactive for amide/ester bonds. Quantum dot labeling, polymer synthesis
((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)methyl 4-(trifluoromethyl)benzoate -COOAr (trifluoromethyl) Electron-withdrawing group accelerates IEDDA kinetics. Surface chemistry, hydrophobic coatings
{2-[Acetyl(3-chlorophenyl)amino]-1,3-thiazol-4-yl}methyl (1R,2R,4R)-bicyclo[2.2.1]hept-2-ylacetate Ester-linked thiazole Enhanced bioavailability; used in drug delivery. Pharmaceutical intermediates

Key Findings :

  • Electron-withdrawing groups (e.g., trifluoromethyl) on aromatic esters increase IEDDA reaction rates by lowering the LUMO energy of the dienophile .
  • Ester derivatives like the thiazole-containing compound () demonstrate expanded utility in medicinal chemistry due to improved membrane permeability .

Key Findings :

  • The (1R,2R,4R)-configured acetic acid derivative exhibits superior aqueous solubility and reaction efficiency compared to nitrile or ester variants, making it ideal for biological applications .
  • Endo isomers show faster surface conjugation than exo due to favorable orbital overlap in IEDDA .

Q & A

Q. What synthetic methodologies are commonly employed for preparing bicyclo[2.2.1]heptene-based carboxylic acids, and how can reaction parameters be optimized?

Synthesis of bicyclo[2.2.1]heptene derivatives often involves Diels-Alder reactions or ring-opening metathesis polymerization (ROMP). For example, acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be synthesized via cycloaddition reactions under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., THF or dichloromethane). Optimization includes adjusting catalyst loading (e.g., Grubbs catalyst for ROMP) and reaction time to minimize side products. Structural confirmation typically employs IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹) and ¹H NMR (characteristic olefinic protons at δ 5.5–6.5 ppm) .

Q. How can purification and characterization of this compound be systematically validated?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
  • Characterization :
    • ¹³C NMR : Key signals include the bicyclic carbons (δ 25–45 ppm) and the carboxylic acid carbon (δ ~170 ppm).
    • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 194.27 for C₁₂H₁₈O₂) .
    • Melting Point : Compare with literature values to assess purity.

Q. What spectroscopic techniques are critical for distinguishing stereoisomers of bicyclo[2.2.1]heptene derivatives?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column).
  • Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints for absolute configuration determination .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, particularly for resolving exo/anti vs. endo/syn configurations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological or catalytic activity?

  • Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., enzymes) by analyzing ligand-receptor interactions.
  • Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers or reaction intermediates. For example, DFT can model the energy barriers for ring-opening reactions in bicycloheptene systems .
  • Docking Studies : Identify potential pharmacophores by screening derivatives against protein databases (e.g., PDB).

Q. What strategies address contradictory data between experimental and computational results for this compound?

  • Case Study : If experimental NMR shifts conflict with DFT-predicted values:
    • Re-examine solvent effects (e.g., include implicit solvent models like COSMO in calculations).
    • Verify the accuracy of the computational basis set (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ).
    • Cross-validate with alternative techniques like NOESY to confirm spatial proximity of protons .

Q. How can enantiomeric purity be rigorously assessed and maintained during synthesis?

  • Chiral Derivatization : Use Mosher’s acid chloride to convert enantiomers into diastereomers for HPLC analysis.
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., Jacobsen’s salen complexes) to favor one enantiomer during synthesis.
  • Quality Control : Regularly calibrate chiral columns with reference standards (e.g., (R)- and (S)-configured analogs) .

Q. What are the challenges in correlating in vitro activity with structural modifications of this compound?

  • Structural-Activity Relationship (SAR) Challenges :
    • Steric Effects : Bulky substituents on the bicyclic core may hinder target binding.
    • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring (as in 3-(3-nitrophenyl) derivatives) can alter reactivity or solubility .
    • Data Normalization : Account for batch-to-batch variability in bioassays by including internal controls (e.g., reference inhibitors).

Methodological Recommendations

  • Contradictory Data Resolution : Always triangulate results using orthogonal techniques (e.g., X-ray + VCD + NMR).
  • Stereochemical Integrity : Use chiral auxiliaries or asymmetric catalysis during synthesis to minimize racemization .
  • Advanced Modeling : Leverage hybrid QM/MM approaches for accurate reaction pathway predictions .

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